molecular formula C22H27ClO4 B127941 Isochromophilone II CAS No. 154170-71-5

Isochromophilone II

Cat. No. B127941
CAS RN: 154170-71-5
M. Wt: 390.9 g/mol
InChI Key: QEPMTPAOVMUVBT-VOQBEJNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochromophilone II is a natural product that belongs to the isochromanequinone family. It was first isolated from the fungus Aspergillus ochraceus in 1996. Isochromophilone II has been found to have various biological activities and has been the subject of extensive research in recent years.

Scientific Research Applications

Antibiotic Properties and Bioactive Compounds

Isochromophilone II, like other isochromophilone compounds, has been studied for its antibiotic properties. For instance, Isochromophilone IX, isolated from a Penicillium species, displayed significant antibiotic activity. It represents the first occurrence of a γ-amino butyric acid (GABA) containing metabolite among its structure class, highlighting its potential in developing new antibiotics (Michael et al., 2003). Additionally, research on a newly discovered lineage of actinomycetes emphasized the importance of novel antibiotics and bioactive microbial metabolites, where a dimeric isochromanequinone, similar to isochromophilone, was identified (Busti et al., 2006).

Cytotoxic Activities Against Cancer Cells

Isochromophilones have been investigated for their cytotoxic activities against various cancer cell lines. For example, compounds from the marine mangrove endophytic fungus Diaporthe sp. SCSIO 41011, which include isochromophilones, demonstrated cytotoxic activities against renal carcinoma cell lines, suggesting their potential in cancer treatment (Luo et al., 2018). Another study isolated azaphilones, including dechloroisochromophilone II, from the fungus Penicillium multicolor CM01, which exhibited antimalarial, antimycobacterial activities, and cytotoxicity against cancer cell lines (Hemtasin et al., 2016).

Antifungal Activity

Isochromophilone compounds have also shown antifungal properties. For instance, compounds isolated from the fungus Chaetomium cupreum CC3003, including isochromophilone derivatives, displayed significant antifungal activity against Candida albicans (Kanokmedhakul et al., 2006).

properties

CAS RN

154170-71-5

Product Name

Isochromophilone II

Molecular Formula

C22H27ClO4

Molecular Weight

390.9 g/mol

IUPAC Name

(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one

InChI

InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19+,22+/m0/s1

InChI Key

QEPMTPAOVMUVBT-VOQBEJNXSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)CC(=O)C)(C)O)Cl

SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl

synonyms

isochromophilone II
isochromophilone IIa
isochromophilone II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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